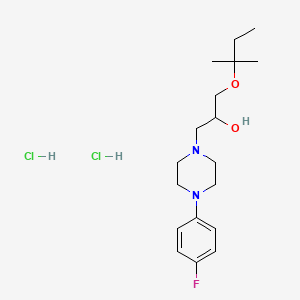
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride" is a derivative of benzylpiperazine, which is a class of compounds known for their potential pharmacological properties. The structure of this compound suggests it may have central nervous system activity, possibly as a cerebral vasodilator, similar to other related compounds .
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives often involves multi-step reactions, starting with the protection of functional groups, followed by reactions with piperazine, and subsequent deprotection to yield the target product . The synthesis of such compounds is typically confirmed by spectroscopic methods such as IR, NMR, and MS, ensuring the correct structure has been obtained .
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be complex, with the potential for various substituents influencing the overall shape and electronic distribution. X-ray crystallography is a common technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing insights into the molecular conformation and intermolecular interactions that may affect the compound's stability and reactivity .
Chemical Reactions Analysis
Benzylpiperazine derivatives can undergo a range of chemical reactions, depending on the functional groups present in the molecule. For instance, the presence of a fluorine atom can significantly alter the pKa of the compound, influencing its basicity and reactivity . The introduction of fluorine can also affect the pharmacokinetic profile of the compound, potentially improving oral absorption and bioavailability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives, such as solubility, melting point, and thermal stability, are crucial for their potential application as pharmaceuticals. These properties are often characterized using techniques like thermal gravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) . The crystallographic studies provide additional information on the lattice parameters and space group, which are important for understanding the solid-state properties of the compound .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- A study on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identified significant metabolites in human urine, which included glucuronidation, pyridine N-oxidation, and para-hydroxylation among others. This indicates complex metabolic pathways for compounds with a similar structural profile, highlighting the importance of metabolic studies for understanding the pharmacokinetics and potential therapeutic effects of such compounds (Balani et al., 1995).
Pharmacological Implications
- Research on various piperazine-based compounds reveals diverse pharmacological activities, including actions on serotonin and dopamine receptors. For instance, studies on TFMPP, a piperazine derivative, show its ability to produce psychoactive effects similar to amphetamine-type stimulants, indicating potential CNS activity (Jan et al., 2010).
- Another study on the orexin 1 and 2 receptor antagonist, SB-649868, explores its disposition and metabolism in humans, providing insights into the pharmacokinetic properties of piperazine derivatives. These findings could inform the development of similar compounds for therapeutic use (Renzulli et al., 2011).
Neuropharmacological Research
- The use of piperazine derivatives for neuropharmacological research is evident in studies exploring 5-HT(1A) receptor occupancy, as seen with DU 125530, a novel antagonist with potential applications in treating anxiety and mood disorders. Such studies underscore the relevance of structural derivatives of piperazine in examining neurotransmitter systems (Rabiner et al., 2002).
Metabolic Profiling
- The identification and characterization of urinary metabolites of zipeprol, another compound with a piperazine moiety, emphasize the importance of metabolic profiling in understanding the excretion and transformation processes of such drugs in the body (Constantin & Pognat, 1978).
Propriétés
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O2.2ClH/c1-4-18(2,3)23-14-17(22)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16;;/h5-8,17,22H,4,9-14H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRMPYJLQNWRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

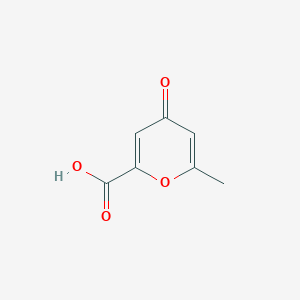
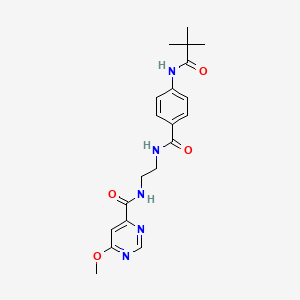
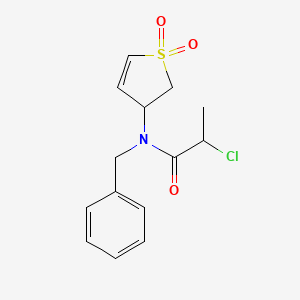
![N-{4-[(5-bromo-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2528639.png)
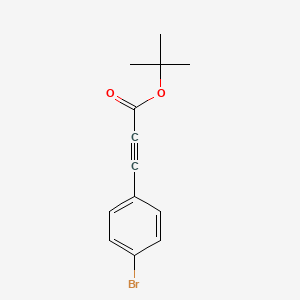
![2-(Imidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B2528641.png)
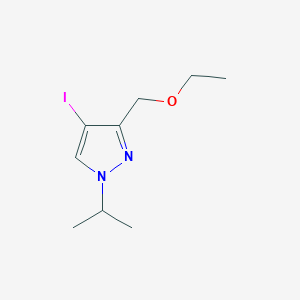
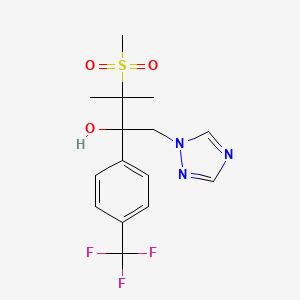
![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)
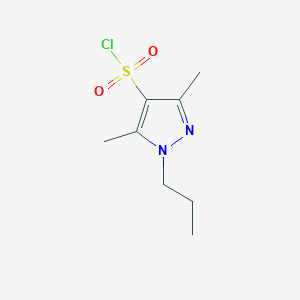
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)
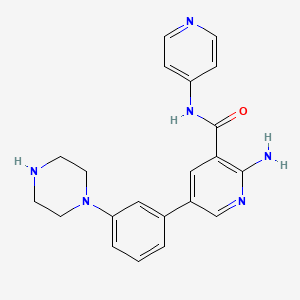
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)
